molecular formula C12H20N2 B14221502 1,2-Benzenediamine, N,N'-dipropyl- CAS No. 573979-51-8

1,2-Benzenediamine, N,N'-dipropyl-

Cat. No.: B14221502
CAS No.: 573979-51-8
M. Wt: 192.30 g/mol
InChI Key: OKCUXZXAASMPMC-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, N,N'-dipropyl- (C₁₂H₂₀N₂), is an alkylated derivative of o-phenylenediamine where two propyl groups are attached to the nitrogen atoms of the aromatic diamine. This substitution modifies its physicochemical properties, including solubility, reactivity, and thermal stability, compared to the parent compound. The dipropyl groups likely reduce polarity, increasing hydrophobicity and altering applications in organic synthesis or material science.

Properties

CAS No.

573979-51-8

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

1-N,2-N-dipropylbenzene-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3

InChI Key

OKCUXZXAASMPMC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1NCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediamine, N,N’-dipropyl- can be synthesized through a multi-step process. One common method involves the lithiation of primary 1,2-benzenediamine, followed by reaction with the appropriate acyl chloride and reduction with lithium aluminium hydride (LiAlH4) . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for 1,2-benzenediamine, N,N’-dipropyl- are not well-documented in the literature. the general principles of organic synthesis, such as maintaining purity and yield, would apply. Large-scale production would likely involve optimization of reaction conditions and purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, N,N’-dipropyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to the parent 1,2-benzenediamine.

    Substitution: It can undergo substitution reactions where the propyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent diamine.

Scientific Research Applications

1,2-Benzenediamine, N,N’-dipropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, N,N’-dipropyl- involves its interaction with various molecular targets. The propyl groups increase its lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and other biomolecules. This can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N,N'-dipropyl-1,2-benzenediamine with structurally related diamines:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Key Structural Features References
1,2-Benzenediamine (o-phenylenediamine) C₆H₈N₂ 108.14 104 256–258 Slightly soluble in water Unsubstituted aromatic diamine
N,N'-Dipropyl-1,2-benzenediamine C₁₂H₂₀N₂ 192.30 (calculated) N/A N/A Likely low water solubility N,N'-dialkylation
4-Fluoro-N¹,N¹-dipropyl-1,2-benzenediamine C₁₂H₁₉FN₂ 210.30 N/A N/A Moderate in organic solvents Fluorine substitution at C4
1,2-Benzenediamine, 4,5-dipropyl C₁₂H₁₈N₂ 190.29 (calculated) N/A N/A Highly hydrophobic Propyl groups on benzene ring
N,N'-Diacetyl-1,4-phenylenediamine C₁₀H₁₂N₂O₂ 192.22 N/A N/A Soluble in polar solvents 1,4-isomer with acetyl groups
Key Observations:
  • Substituent Effects: Alkylation: N,N'-dipropylation reduces hydrogen-bonding capacity, lowering water solubility compared to o-phenylenediamine . Ring vs. Amine Substitution: 4,5-Dipropyl-1,2-benzenediamine (alkyl groups on the benzene ring) is more hydrophobic than N,N'-dialkylated analogs, favoring applications in hydrophobic polymer matrices .
  • Isomer Differences :

    • The 1,4-phenylenediamine isomer (e.g., N,N'-diacetyl-1,4-phenylenediamine) shows distinct symmetry and electronic properties, influencing its use in dyes and coordination chemistry .

Research Findings

  • Volatility Trends : Dipropyl esters (e.g., 1,2-benzenedicarboxylic acid dipropyl ester) exhibit higher volatility in GC-MS analysis , suggesting N,N'-dipropyl-1,2-benzenediamine may have lower boiling points than unsubstituted diamines.

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